Fmoc-Val-OH-15N

Description

BenchChem offers high-quality Fmoc-Val-OH-15N suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Val-OH-15N including the price, delivery time, and more detailed information at info@benchchem.com.

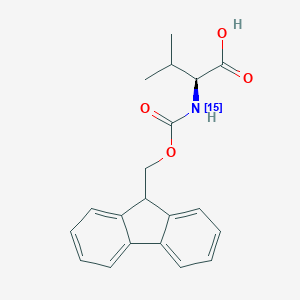

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m0/s1/i21+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNIYGNGCNXHTR-STBUMTBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583869 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125700-35-8 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Val-OH-15N: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of N-α-(9-Fluorenylmethoxycarbonyl)-L-valine-¹⁵N (Fmoc-Val-OH-¹⁵N), a critical isotopically labeled building block in modern peptide chemistry. This document is intended to serve as a valuable resource for researchers and professionals involved in peptide synthesis, proteomics, and drug development.

Core Properties of Fmoc-Val-OH-¹⁵N

Fmoc-Val-OH-¹⁵N is a white to off-white solid powder. Its key physicochemical properties are summarized in the table below, providing a convenient reference for experimental design and execution.

| Property | Value | References |

| Chemical Formula | C₂₀H₂₁¹⁵NO₄ | [1][2] |

| Molecular Weight | 340.38 g/mol | [1] |

| CAS Number | 125700-35-8 | [1] |

| Appearance | Solid | |

| Melting Point | 143-145 °C | |

| Optical Rotation | [α]²⁰/D −17° (c = 1 in DMF) | |

| Purity (HPLC) | ≥99% | |

| Isotopic Enrichment | ≥98 atom % ¹⁵N | |

| Solubility | Soluble in DMF and NMP | [3] |

Synthesis of Fmoc-Val-OH-¹⁵N

The synthesis of Fmoc-Val-OH-¹⁵N involves the protection of the α-amino group of L-valine-¹⁵N with the fluorenylmethoxycarbonyl (Fmoc) group. A general and efficient method for this procedure is outlined below.

Experimental Protocol: Fmoc Protection of L-valine-¹⁵N

Materials:

-

L-valine-¹⁵N

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃) or another suitable base

-

Dioxane and water, or another suitable solvent system

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (HCl), 1M

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve L-valine-¹⁵N in a 10% aqueous solution of sodium bicarbonate in a round-bottom flask.

-

Addition of Fmoc Reagent: In a separate container, dissolve Fmoc-OSu or Fmoc-Cl in dioxane. Add this solution dropwise to the stirring solution of L-valine-¹⁵N at room temperature.

-

Reaction: Allow the reaction to stir at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate or ether to remove any unreacted Fmoc reagent and byproducts.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with 1M HCl. A white precipitate of Fmoc-Val-OH-¹⁵N should form.

-

Extraction: Extract the product into ethyl acetate.

-

Drying and Evaporation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure Fmoc-Val-OH-¹⁵N.

Applications in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Val-OH-¹⁵N is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce an isotopically labeled valine residue into a peptide sequence. This enables a variety of applications, including protein structure determination by NMR spectroscopy, quantitative proteomics, and metabolic labeling studies.

Experimental Protocol: Incorporation of Fmoc-Val-OH-¹⁵N into a Peptide Chain

The following is a generalized protocol for a single coupling cycle in manual Fmoc SPPS.

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-Val-OH-¹⁵N

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Solid-phase synthesis vessel

Workflow Diagram:

Caption: Workflow for a single coupling cycle in Fmoc-SPPS.

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 3-5 minutes.

-

Drain the solution.

-

Repeat the deprotection step for another 15-20 minutes.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling:

-

In a separate vial, pre-activate the Fmoc-Val-OH-¹⁵N (3-5 equivalents relative to the resin loading) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for a few minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

-

Cycle Repetition: The cycle of deprotection, washing, and coupling is repeated with the next desired amino acid until the peptide sequence is complete.

-

Cleavage and Deprotection: After the final amino acid has been coupled, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Analytical Characterization

The purity and identity of Fmoc-Val-OH-¹⁵N and the resulting ¹⁵N-labeled peptides can be confirmed by several analytical techniques.

High-Performance Liquid Chromatography (HPLC)

-

Method: Reversed-phase HPLC (RP-HPLC) is commonly used to assess the purity of Fmoc-amino acids and peptides.

-

Typical Conditions: A C18 column is typically used with a gradient of water and acetonitrile, both containing 0.1% TFA. Detection is commonly performed at 220 nm and 280 nm.

Mass Spectrometry (MS)

-

Method: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of Fmoc-Val-OH-¹⁵N and the final peptide.

-

Expected Result for Fmoc-Val-OH-¹⁵N: The expected mass will be approximately 340.38 Da. The isotopic enrichment can also be assessed by observing the M+1 peak intensity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Method: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule.

-

Expected ¹H NMR Spectrum (in DMSO-d₆): The spectrum is expected to be very similar to that of unlabeled Fmoc-Val-OH. The presence of the ¹⁵N isotope may introduce subtle changes, such as a doublet for the amide proton due to ¹J(¹⁵N-¹H) coupling, providing direct evidence of labeling. The characteristic peaks for the Fmoc group (around 7.3-7.9 ppm) and the valine side chain (around 0.9 ppm for the methyl groups and 2.1 ppm for the β-proton) will be present.

Safety and Handling

Fmoc-Val-OH-¹⁵N should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4][5]

Conclusion

Fmoc-Val-OH-¹⁵N is an indispensable tool for the synthesis of isotopically labeled peptides. Its well-defined properties and established protocols for use in SPPS make it a reliable and valuable reagent for a wide range of research and development applications. This guide provides a foundational understanding to facilitate its effective use in the laboratory.

References

Applications of 15N Labeled Amino Acids in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental workflows, and applications of 15N labeled amino acids in biological and biomedical research. Stable isotope labeling with 15N has become an indispensable tool for quantitative proteomics, elucidation of protein structure and dynamics by Nuclear Magnetic Resonance (NMR) spectroscopy, and for tracing metabolic pathways. This document details the core methodologies, presents quantitative data for experimental planning, and provides step-by-step protocols for key applications.

Core Principles of 15N Labeling

Stable isotope labeling involves the metabolic incorporation of a non-radioactive, heavy isotope of an element into biomolecules. For proteins, the most common isotopes used are ¹³C and ¹⁵N. 15N labeled amino acids are chemically identical to their natural (¹⁴N) counterparts and are processed by cells in the same manner.[1] This allows for the in vivo synthesis of proteins containing the heavy isotope. The mass difference between the labeled and unlabeled proteins or their constituent peptides can then be accurately measured by mass spectrometry (MS) or NMR spectroscopy.[1][2]

The primary applications of 15N labeled amino acids fall into three main categories:

-

Quantitative Proteomics: By comparing the signal intensities of 14N and 15N-containing peptides in a mass spectrometer, researchers can accurately determine the relative or absolute abundance of proteins between different samples.[3][4]

-

NMR Spectroscopy: The incorporation of 15N (a spin-1/2 nucleus) into proteins is essential for a wide range of multidimensional NMR experiments that are used to determine the three-dimensional structure and dynamics of proteins in solution.[5][6]

-

Metabolic Flux Analysis: 15N labeled amino acids serve as tracers to follow the flow of nitrogen atoms through metabolic pathways, providing insights into cellular metabolism and nutrient utilization.[7]

Quantitative Proteomics Applications

Metabolic labeling with 15N amino acids is a powerful strategy for accurate and comprehensive quantitative proteomics.[3] The general principle involves growing cells or organisms in a medium where the sole source of nitrogen is enriched with 15N. This leads to the incorporation of 15N into all nitrogen-containing biomolecules, including amino acids and subsequently, proteins.

Experimental Workflow for Quantitative Proteomics

The overall workflow for a typical quantitative proteomics experiment using 15N metabolic labeling is depicted below. This involves labeling one cell population with a 15N source, mixing it with an unlabeled (14N) population, and analyzing the resulting peptide mixtures by mass spectrometry.

Caption: General workflow for quantitative proteomics using 15N metabolic labeling.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

A widely used variation of metabolic labeling is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). In SILAC, instead of labeling all amino acids with 15N, specific essential amino acids, typically lysine (Lys) and arginine (Arg), are replaced with their heavy isotope-labeled counterparts (e.g., ¹³C₆,¹⁵N₂-Lys and ¹³C₆,¹⁵N₄-Arg).[1][8] This is particularly useful for proteomics studies that use trypsin for protein digestion, as trypsin cleaves specifically at the C-terminus of lysine and arginine residues, ensuring that most resulting peptides will contain a single labeled amino acid.[8]

Quantitative Data in Proteomics

The efficiency of 15N incorporation is a critical parameter for the accuracy of quantitative proteomics experiments. Incomplete labeling can introduce errors in quantification.[9] The following table summarizes typical 15N enrichment levels observed in various organisms and cell lines.

| Organism/Cell Line | 15N Enrichment (%) | Reference(s) |

| E. coli | >98% | [10] |

| S. cerevisiae | >98% | [9] |

| Arabidopsis thaliana | 93-99% | [11] |

| HEK293 Cells | ~70% (with yeast extract) | [12] |

| Mouse Tissues (Liver) | ~91-94% | [13] |

| Mouse Tissues (Brain) | ~74-95% | [13] |

Table 1: Typical 15N Enrichment Levels in Different Biological Systems.

Protein turnover, the balance between protein synthesis and degradation, is a key determinant of cellular protein abundance. 15N labeling is a powerful technique to measure protein turnover rates on a proteome-wide scale. The table below presents a selection of protein half-lives determined using 15N labeling in mouse tissues.

| Protein | Tissue | Half-life (days) | Reference |

| Annexin A6 (ANXA6) | Not Specified | 7.4 | [14] |

| Collagen Type I Alpha 1 (COL1A1) | Not Specified | >100 | [14] |

| Actin, alpha skeletal muscle 1 (ACTA1) | Skeletal Muscle | ~20 | [13] |

| Albumin (ALB) | Liver | ~2.5 | [13] |

Table 2: Examples of Protein Half-lives in Mouse Tissues Determined by 15N Labeling.

NMR Spectroscopy Applications

For Nuclear Magnetic Resonance (NMR) spectroscopy, isotopic labeling is crucial for studying the structure and dynamics of proteins larger than ~10 kDa. Uniform 15N labeling is the most common and cost-effective method for this purpose.[12] The incorporation of 15N allows for the detection of correlations between the backbone amide proton (¹H) and its directly bonded nitrogen (¹⁵N), which is the basis of the widely used ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment.

Experimental Workflow for NMR Spectroscopy

The workflow for producing a 15N labeled protein for NMR analysis typically involves expression in a bacterial system, followed by purification and sample preparation for NMR measurements.

Caption: Workflow for producing 15N labeled protein for NMR analysis.

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for key applications of 15N labeled amino acids.

Protocol: 15N Metabolic Labeling of E. coli for Quantitative Proteomics

This protocol describes the metabolic labeling of E. coli using ¹⁵NH₄Cl as the sole nitrogen source for quantitative mass spectrometry.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the gene of interest

-

M9 minimal medium components (Na₂HPO₄, KH₂PO₄, NaCl)

-

¹⁵NH₄Cl (≥98% isotopic purity)

-

20% (w/v) Glucose solution (sterile)

-

1 M MgSO₄ (sterile)

-

1 M CaCl₂ (sterile)

-

Trace elements solution (100x, sterile)

-

Appropriate antibiotic

-

Lysis buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

Procedure:

-

Prepare M9 Minimal Medium: Prepare 1 L of M9 minimal medium base by dissolving 6 g Na₂HPO₄, 3 g KH₂PO₄, and 0.5 g NaCl in deionized water. Autoclave to sterilize.

-

Prepare Complete M9 Medium: To the sterile M9 base, aseptically add:

-

1 g ¹⁵NH₄Cl

-

20 mL of 20% glucose

-

2 mL of 1 M MgSO₄

-

100 µL of 1 M CaCl₂

-

1 mL of 100x trace elements solution

-

Appropriate antibiotic

-

-

Cell Culture and Labeling:

-

Inoculate a small volume (5-10 mL) of rich medium (e.g., LB) with a single colony of transformed E. coli and grow overnight.

-

The next day, inoculate the 1 L of ¹⁵N-M9 medium with the overnight culture (e.g., 1:100 dilution).

-

Grow the culture at 37°C with shaking until it reaches an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression if required (e.g., with IPTG) and continue to grow for the desired time (typically 3-4 hours).

-

-

Harvest and Lyse Cells:

-

Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

-

Resuspend the cell pellet in lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).

-

-

Sample Preparation for Mass Spectrometry:

-

Quantify the protein concentration of the ¹⁵N-labeled lysate and an unlabeled (¹⁴N) lysate.

-

Mix equal amounts of protein from the labeled and unlabeled samples.

-

Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.

-

Alkylate cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.

-

Dilute the sample with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to less than 2 M.

-

Digest the proteins with trypsin (e.g., 1:50 enzyme-to-protein ratio) overnight at 37°C.

-

Stop the digestion by adding formic acid to a final concentration of 1%.

-

Desalt the peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.

-

Protocol: Expression and Purification of 15N Labeled Protein for NMR Spectroscopy

This protocol outlines the production of a uniformly 15N-labeled protein in E. coli for NMR structural studies.

Materials:

-

Same as for proteomics labeling, but with a focus on protein purification reagents.

-

Purification buffers (specific to the protein and purification tag)

-

NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5)

-

Deuterium oxide (D₂O)

-

NMR tubes

Procedure:

-

Protein Expression: Follow steps 1-3 from the proteomics protocol to express the 15N-labeled protein.

-

Cell Lysis and Protein Purification:

-

Harvest the cells and lyse them as described previously.

-

Purify the protein of interest using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins, followed by size-exclusion chromatography for further purification).

-

-

NMR Sample Preparation:

-

Exchange the purified protein into the desired NMR buffer using dialysis or a desalting column.

-

Concentrate the protein to the desired concentration for NMR (typically 0.1-1 mM).

-

Add D₂O to the sample to a final concentration of 5-10% for the spectrometer's lock system.

-

Add a chemical shift reference standard (e.g., DSS or TSP).

-

Transfer the final sample to a high-quality NMR tube.

-

-

¹H-¹⁵N HSQC Experiment Setup:

-

Insert the sample into the NMR spectrometer.

-

Tune and match the probe for ¹H and ¹⁵N frequencies.

-

Shim the magnetic field to obtain high homogeneity.

-

Set up the ¹H-¹⁵N HSQC experiment with appropriate parameters (e.g., spectral widths, number of scans, acquisition times). A typical starting point for a protein of ~15 kDa would be:

-

¹H spectral width: 12-16 ppm

-

¹⁵N spectral width: 30-35 ppm

-

Number of scans: 8-16 per increment

-

Number of increments in the ¹⁵N dimension: 128-256

-

-

Acquire and process the 2D NMR data.

-

Signaling Pathways and Logical Relationships

The application of 15N labeled amino acids in research often involves complex experimental designs and data analysis workflows. The following diagrams illustrate some of these logical relationships.

Principle of Protein Turnover Measurement

This diagram illustrates the principle of measuring protein turnover using a pulse-chase experiment with 15N labeling.

Caption: Principle of protein turnover analysis using 15N pulse-chase labeling.

Conclusion

15N labeled amino acids are a cornerstone of modern biological and biomedical research, enabling precise and quantitative measurements of the proteome, elucidation of protein structure and dynamics, and the tracing of metabolic pathways. The methodologies described in this guide provide a robust framework for researchers to design and execute experiments that leverage the power of stable isotope labeling. As mass spectrometry and NMR technologies continue to advance, the applications of 15N labeled amino acids are expected to expand further, providing deeper insights into the complexities of biological systems and accelerating the development of new therapeutics.

References

- 1. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]

- 2. UWPR [proteomicsresource.washington.edu]

- 3. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. biorxiv.org [biorxiv.org]

- 12. biorxiv.org [biorxiv.org]

- 13. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Core of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc Protection

For Researchers, Scientists, and Drug Development Professionals

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the creation of complex peptides for a vast range of applications in research, diagnostics, and therapeutics.[1] Among the strategies developed, the 9-fluorenylmethyloxycarbonyl (Fmoc) protection scheme has become the preeminent choice due to its mild reaction conditions and versatility.[1][2] This guide offers a deep dive into the core principles, chemical mechanisms, experimental protocols, and critical considerations of Fmoc-based SPPS.

Core Principles of Fmoc Chemistry

The Fmoc-SPPS methodology, introduced in the 1970s, employs the base-labile Fmoc protecting group for the α-amino group of the incoming amino acid.[1][2] This strategy is orthogonal to the acid-labile protecting groups typically used for amino acid side chains (e.g., Boc, tBu, Trt).[1][2] This orthogonality is crucial as it allows for the selective deprotection of the N-terminus without disturbing the side-chain protectors, thus minimizing side reactions.[1] The entire synthesis is conducted on a solid polymer support, or resin, which simplifies the process by allowing for purification through simple filtration and washing after each step, eliminating the need to isolate intermediates.[3][4]

The synthesis is cyclical, with each cycle consisting of two primary steps:

-

Fmoc Deprotection: The removal of the Fmoc group from the N-terminal amino acid of the peptide chain anchored to the resin. This exposes a free amine, ready for the next coupling reaction.

-

Amino Acid Coupling: The activation and subsequent coupling of the next Fmoc-protected amino acid to the newly exposed amine, extending the peptide chain by one residue.[1]

This cycle is repeated until the desired peptide sequence is assembled. The process concludes with a final cleavage step, where the completed peptide is released from the resin and all side-chain protecting groups are removed simultaneously.[1]

The Mechanism of Fmoc Deprotection

The lability of the Fmoc group to basic conditions is the chemical foundation of this synthesis strategy. The deprotection occurs via a base-catalyzed β-elimination mechanism.[5][6] A secondary amine, most commonly piperidine, is used to abstract the acidic proton on the fluorenyl ring system's β-carbon.[5][7] This initiates the collapse of the protecting group, releasing the free N-terminal amine, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).[6] The excess piperidine in the reaction mixture then acts as a scavenger, trapping the DBF to form a stable adduct, which drives the reaction to completion.[5][7]

The Fmoc-SPPS Workflow

The entire synthesis process can be visualized as an iterative cycle. Each addition of an amino acid requires the completion of this full cycle.

Quantitative Data in Fmoc-SPPS

The efficiency of each step is critical for the overall success of the synthesis. Even small inefficiencies compound over the course of synthesizing a long peptide, dramatically reducing the final yield of the desired full-length product.[8]

Table 1: Theoretical Overall Yield vs. Single-Step Efficiency

| Per-Cycle Efficiency | Theoretical Yield of a 20-mer Peptide | Theoretical Yield of a 70-mer Peptide |

|---|---|---|

| 97.0% | 54.4% | 1.4%[8] |

| 99.0% | 81.8%[1] | 24.0%[8] |

| 99.5% | 90.5% | 50.0%[8] |

| 99.8% | 96.1% | 78.6% |

Table 2: Common Coupling Reagents in Fmoc-SPPS

| Class | Reagent | Common Name | Key Characteristics |

|---|---|---|---|

| Uronium/Aminium | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Standard, efficient, but can cause racemization with sensitive residues.[9] |

| Uronium/Aminium | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, especially for sterically hindered amino acids.[10] |

| Uronium/Aminium | HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | More potent than HBTU, good for difficult couplings.[9] |

| Uronium/Aminium | COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | High efficiency comparable to HATU, with improved safety profile (non-explosive byproducts).[10] |

| Carbodiimide | DIC | N,N'-Diisopropylcarbodiimide | Cost-effective, often used with additives like Oxyma or HOBt to suppress racemization.[11] |

Detailed Experimental Protocols

The following protocols provide a general framework for manual Fmoc-SPPS. Reagent equivalents, reaction times, and wash volumes may need to be optimized based on the scale of the synthesis, the specific peptide sequence, and the resin characteristics.

Protocol 1: Resin Preparation (Swelling)

-

Place the desired amount of resin (e.g., 100 mg for a 0.1 mmol synthesis) into a suitable reaction vessel.[12]

-

Add a solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) to fully immerse the resin beads.[13]

-

Allow the resin to swell for at least 30-60 minutes at room temperature.[13][14]

-

Drain the solvent via filtration.[13]

-

Wash the resin 3-5 times with DMF to prepare it for the first cycle.[14]

Protocol 2: Fmoc Deprotection

-

To the swollen resin, add a 20% (v/v) solution of piperidine in DMF (approx. 10 mL per gram of resin).[1][15]

-

Agitate the mixture for 5-20 minutes at room temperature.[1] A common procedure involves a first treatment of 2-5 minutes, followed by draining and a second treatment of 5-10 minutes.[15]

-

Drain the deprotection solution.

-

Thoroughly wash the resin with DMF (at least 5 times) to completely remove residual piperidine and the DBF-piperidine adduct.[1] This step is critical to prevent side reactions in the subsequent coupling step.

Protocol 3: Amino Acid Coupling (using HBTU/DIPEA)

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) in DMF.[1]

-

Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and an activator base (e.g., N,N-Diisopropylethylamine (DIPEA), 6-10 equivalents) to the amino acid solution.[1]

-

Allow this activation mixture to pre-activate for a few minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 30-60 minutes at room temperature. The time may be extended for sterically hindered amino acids.

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.[1]

Protocol 4: Final Cleavage and Side-Chain Deprotection

-

After the final Fmoc deprotection and subsequent washing, wash the completed peptide-resin with DCM (3-5 times) and dry it under a vacuum.[1][12]

-

Prepare a cleavage cocktail appropriate for the peptide's sequence. A widely used general-purpose cocktail is "Reagent K": Trifluoroacetic acid (TFA)/water/phenol/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.[12] Scavengers like water, TIS, and EDT are crucial for trapping reactive cationic species generated from the protecting groups.[11]

-

Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin) and allow it to react for 2-4 hours at room temperature.[12]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.[1][12]

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet again with cold ether.[1][12]

-

Dry the final peptide pellet under vacuum.[1]

Common Side Reactions and Mitigation Strategies

Despite the robustness of Fmoc-SPPS, several side reactions can occur, leading to impurities and reduced yield. Awareness of these issues is key to successful peptide synthesis.

Table 3: Troubleshooting Common Side Reactions in Fmoc-SPPS

| Side Reaction | Description & Cause | Detection | Mitigation Strategies |

|---|---|---|---|

| Racemization | Loss of stereochemical integrity at the α-carbon, especially for Cys and His residues.[13][16] Caused by over-activation or excessive base.[11] | HPLC (diastereomeric impurity), Mass Spectrometry (same mass).[9] | Use additives like HOBt or Oxyma Pure.[9][11] Avoid prolonged activation times and use hindered bases like DIPEA.[11] For Cys, use DIPCDI/Oxyma activation.[16] |

| Aspartimide Formation | Cyclization of aspartic acid residues (especially Asp-Gly, Asp-Ser) under basic or acidic conditions, leading to α/β peptide mixtures and piperidide adducts.[17][18] | HPLC (multiple peaks), Mass Spectrometry (correct mass, altered fragmentation).[11] | Minimize piperidine exposure time.[11] Add HOBt to the deprotection solution.[17] Use sterically hindered side-chain protecting groups for Asp.[11] |

| Aggregation | Inter-chain hydrogen bonding of growing peptide chains, leading to poor solvation, incomplete deprotection, and failed couplings.[11][17] Common in hydrophobic sequences.[11] | Resin fails to swell; positive Kaiser test after coupling.[17] | Synthesize at elevated temperatures.[11] Use more polar solvents like NMP or add chaotropic salts (e.g., LiCl).[11] Incorporate pseudoprolines or dipeptide building blocks.[17] |

| Diketopiperazine Formation | Intramolecular cyclization of the N-terminal dipeptide to form a cyclic dipeptide, cleaving it from the resin. Prevalent when Proline is the second or third residue.[17] | Low yield of final peptide. | Use 2-chlorotrityl chloride resin, whose steric bulk inhibits the reaction.[17] Couple the third amino acid quickly after deprotecting the second. |

| Incomplete Coupling/Deprotection | Failure to complete the reaction due to steric hindrance or aggregation, leading to deletion sequences.[1][11] | Mass Spectrometry (peaks corresponding to M-amino acid). | Increase reaction times, "double couple" with fresh reagents, or switch to a more potent coupling reagent like HATU.[9] For deprotection, increase time or use a stronger base like DBU.[17] |

By understanding the fundamental chemistry, adhering to optimized protocols, and being vigilant for potential side reactions, researchers can effectively leverage the power of Fmoc-SPPS to synthesize high-purity peptides for transformative scientific and medical advancements.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. csbio.com [csbio.com]

- 4. bachem.com [bachem.com]

- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 9. benchchem.com [benchchem.com]

- 10. bachem.com [bachem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. biomatik.com [biomatik.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. peptide.com [peptide.com]

- 16. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 17. peptide.com [peptide.com]

- 18. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of Fmoc-Val-OH-15N in Elucidating Protein Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Nα-Fmoc-L-valine-¹⁵N (Fmoc-Val-OH-¹⁵N) in modern protein structure determination. The strategic incorporation of ¹⁵N-labeled valine residues serves as a powerful tool, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), to unravel complex protein architectures and dynamics. This document provides a comprehensive overview of the methodologies, quantitative considerations, and experimental workflows for leveraging this isotopic label in structural biology and drug discovery.

Introduction

Isotopic labeling is a cornerstone of contemporary structural biology, enabling the detailed study of protein structure, function, and dynamics. The selective incorporation of stable isotopes, such as ¹⁵N, into specific amino acid residues provides researchers with powerful spectroscopic probes. Valine, with its hydrophobic side chain, frequently resides in the core of proteins, making it an excellent reporter for conformational changes and protein folding. The use of Fmoc-Val-OH-¹⁵N in solid-phase peptide synthesis (SPPS) allows for the precise placement of a ¹⁵N label within a synthetic peptide or protein, facilitating a range of biophysical analyses.

Core Applications of Fmoc-Val-OH-¹⁵N

The primary application of Fmoc-Val-OH-¹⁵N lies in its utility for NMR-based structure determination. The ¹⁵N nucleus possesses a nuclear spin of ½, making it NMR active. By incorporating ¹⁵N at specific valine positions, researchers can:

-

Simplify Complex Spectra: In large proteins, the sheer number of signals in a proton NMR spectrum leads to significant overlap. ¹⁵N-labeling allows for the acquisition of two-dimensional (2D) ¹H-¹⁵N heteronuclear single quantum coherence (HSQC) spectra, which disperses the signals into a second dimension, greatly improving resolution. Each peak in an HSQC spectrum corresponds to a specific amide proton and its directly bonded nitrogen, effectively providing a unique fingerprint of the protein backbone.

-

Facilitate Resonance Assignment: The selective incorporation of ¹⁵N-valine helps in the unambiguous assignment of NMR signals to specific residues in the protein sequence. This is a critical and often challenging step in the structure determination process.

-

Probe Local Environment and Dynamics: The chemical shift of the ¹⁵N nucleus is highly sensitive to its local electronic environment. Changes in protein conformation, ligand binding, or post-translational modifications can be monitored by observing perturbations in the chemical shifts of the ¹⁵N-labeled valine residues. Furthermore, NMR relaxation experiments on ¹⁵N-labeled sites provide insights into the dynamics of the protein backbone on a wide range of timescales.

Quantitative Data on ¹⁵N Labeling

The efficiency of ¹⁵N incorporation and the potential for metabolic scrambling are critical considerations for the successful application of Fmoc-Val-OH-¹⁵N. While SPPS offers precise control over the placement of the labeled amino acid, metabolic scrambling is a more significant concern when expressing ¹⁵N-labeled proteins in cellular systems.

Table 1: Metabolic Scrambling of ¹⁵N-Labeled Amino Acids in HEK293 Cells

| Amino Acid | Scrambling Potential | Notes |

| Valine (V) | Significant | Can be suppressed by adjusting culture conditions, such as reducing the concentration of the labeled amino acid.[1] |

| Isoleucine (I) | Significant | Similar to valine, scrambling can be mitigated by optimizing culture conditions.[1] |

| Leucine (L) | Significant | |

| Alanine (A) | Significant | |

| Aspartate (D) | Significant | |

| Glutamate (E) | Significant | |

| Cysteine (C) | Minimal | |

| Phenylalanine (F) | Minimal | |

| Histidine (H) | Minimal | |

| Lysine (K) | Minimal | |

| Methionine (M) | Minimal | |

| Asparagine (N) | Minimal | |

| Arginine (R) | Minimal | |

| Threonine (T) | Minimal | |

| Tryptophan (W) | Minimal | |

| Tyrosine (Y) | Minimal | |

| Glycine (G) | Interconverts with Serine | |

| Serine (S) | Interconverts with Glycine |

Table 2: Fidelity of Specific ¹⁵N-Amino Acid Incorporation in E. coli

| Condition | Observation | Recommendation |

| Equimolar amounts of ¹⁵N-amino acid and other unlabeled amino acids | Significant scrambling of the ¹⁵N label observed.[2] | Avoid this condition for achieving high-fidelity specific labeling. |

| 10-fold excess of unlabeled amino acids relative to the ¹⁵N-amino acid | Prevents the scrambling of the ¹⁵N label.[2] | Recommended for minimizing metabolic scrambling and ensuring label specificity. |

Experimental Workflows and Protocols

The successful application of Fmoc-Val-OH-¹⁵N for protein structure determination involves a multi-step workflow, from the synthesis of the labeled peptide or protein to the final structural analysis.

Experimental Workflow for Protein Structure Determination

Caption: Overall workflow from synthesis to structure determination.

Solid-Phase Peptide Synthesis (SPPS) Cycle

References

- 1. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Isotopic Purity and Enrichment of Fmoc-Val-OH-15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity and enrichment of N-(9-fluorenylmethoxycarbonyl)-L-valine-¹⁵N (Fmoc-Val-OH-¹⁵N). This isotopically labeled amino acid is a critical reagent in various scientific disciplines, including proteomics, drug discovery, and metabolic research. Understanding its synthesis, purity, and the methods for its characterization is paramount for obtaining reliable and reproducible experimental results.

Quantitative Data on Isotopic Purity and Enrichment

The isotopic purity and enrichment of commercially available Fmoc-Val-OH-¹⁵N are key parameters that define its quality. Isotopic purity refers to the percentage of the molecule that contains the ¹⁵N isotope at the designated position, while chemical purity refers to the percentage of the material that is the desired compound. The data presented below is a summary of typical specifications from various suppliers.

| Parameter | Typical Value | Method of Analysis | Supplier Example(s) |

| Isotopic Purity (¹⁵N atom %) | ≥ 98% | Mass Spectrometry, NMR Spectroscopy | Sigma-Aldrich, AnaSpec |

| Chemical Purity (by HPLC) | ≥ 99% (CP) | High-Performance Liquid Chromatography (HPLC) | Sigma-Aldrich |

| Enantiomeric Purity | ≥ 99.8% | Chiral Chromatography | Novabiochem |

Synthesis and Purification of Fmoc-Val-OH-¹⁵N

The synthesis of Fmoc-Val-OH-¹⁵N involves the incorporation of a ¹⁵N isotope into the L-valine amino acid, followed by the protection of the alpha-amino group with the Fmoc moiety. Both chemical and enzymatic methods can be employed for the synthesis of the ¹⁵N-labeled L-valine precursor.

Enzymatic Synthesis of L-Valine-¹⁵N

A common and efficient method for producing ¹⁵N-labeled L-amino acids is through enzymatic synthesis. This approach offers high stereospecificity, resulting in the desired L-isomer. The general principle involves the reductive amination of an α-keto acid precursor using a ¹⁵N-labeled ammonia source, such as ¹⁵NH₄Cl.[1][2]

Fmoc Protection and Purification

Following the synthesis of L-Valine-¹⁵N, the alpha-amino group is protected using a reagent such as 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu). The reaction is typically carried out in an aqueous-organic solvent mixture. The resulting Fmoc-Val-OH-¹⁵N is then purified, often by recrystallization or chromatography, to achieve high chemical purity.

Experimental Protocols for Isotopic Enrichment Analysis

The determination of isotopic purity and enrichment is crucial for quality control and for the accurate interpretation of experimental data. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques used for this purpose.

Mass Spectrometry (MS) Protocol

Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to determine the ¹⁵N enrichment of Fmoc-Val-OH-¹⁵N. The following is a general protocol for GC-MS analysis after derivatization.

Objective: To determine the isotopic enrichment of ¹⁵N in Fmoc-Val-OH-¹⁵N.

Materials:

-

Fmoc-Val-OH-¹⁵N sample

-

Hydrolysis reagent (e.g., 6 M HCl)

-

Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

-

Organic solvent (e.g., acetonitrile)

-

GC-MS instrument with a suitable column (e.g., DB-5)

Procedure:

-

Hydrolysis (Optional but recommended for amino acid analysis):

-

Accurately weigh a small amount of the Fmoc-Val-OH-¹⁵N sample.

-

Hydrolyze the sample in 6 M HCl at 110°C for 24 hours to remove the Fmoc group and yield free valine.

-

Dry the sample under a stream of nitrogen.

-

-

Derivatization:

-

Reconstitute the dried sample in an appropriate solvent.

-

Add the derivatization reagent (e.g., MTBSTFA) and incubate at a suitable temperature (e.g., 70°C) for a specified time to form a volatile derivative of valine.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Separate the components on the GC column using an appropriate temperature program.

-

Acquire mass spectra in full scan mode or selected ion monitoring (SIM) mode. In SIM mode, monitor the ion fragments corresponding to the derivatized valine with and without the ¹⁵N label (M and M+1 ions).

-

-

Data Analysis:

-

Determine the integrated peak areas for the M and M+1 ions.

-

Calculate the isotopic enrichment using the following formula:

-

Isotopic Enrichment (%) = [Area(M+1) / (Area(M) + Area(M+1))] x 100

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

¹⁵N NMR spectroscopy provides detailed information about the chemical environment of the nitrogen atom and can be used to confirm the position of the label and assess isotopic purity.

Objective: To confirm the ¹⁵N labeling and assess the isotopic purity of Fmoc-Val-OH-¹⁵N.

Materials:

-

Fmoc-Val-OH-¹⁵N sample

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR spectrometer with a ¹⁵N-sensitive probe

Procedure:

-

Sample Preparation:

-

Dissolve an accurately weighed amount of Fmoc-Val-OH-¹⁵N in a suitable deuterated solvent in an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum to confirm the chemical structure and purity.

-

Acquire a ¹⁵N NMR spectrum. Due to the low natural abundance and lower gyromagnetic ratio of ¹⁵N, this may require a longer acquisition time.

-

Alternatively, and more commonly, acquire a 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectrum. This experiment correlates the ¹⁵N nucleus with its directly attached proton, providing a more sensitive method for detecting the ¹⁵N label.

-

-

Data Analysis:

-

In the ¹⁵N spectrum, the presence of a single, strong signal at the expected chemical shift for the amide nitrogen confirms the successful and specific incorporation of the ¹⁵N label.

-

In the ¹H-¹⁵N HSQC spectrum, a cross-peak will be observed corresponding to the correlation between the amide proton and the ¹⁵N nucleus.

-

The isotopic purity can be estimated by comparing the integral of the ¹⁵N-coupled signal to any residual signal at the ¹⁴N chemical shift, although mass spectrometry is generally more accurate for quantification.

-

Applications in Research and Drug Development

Fmoc-Val-OH-¹⁵N is a versatile tool with numerous applications in scientific research.

-

Solid-Phase Peptide Synthesis (SPPS): It is used as a building block to introduce a ¹⁵N-labeled valine residue at a specific position in a peptide sequence. These labeled peptides are invaluable for structural studies by NMR and as internal standards in quantitative mass spectrometry-based proteomics.

-

Metabolic Tracing: L-Valine-¹⁵N, after deprotection, can be used to trace the metabolic fate of valine in cells, tissues, or whole organisms. This is particularly useful for studying amino acid metabolism, protein synthesis and turnover, and nitrogen flux through various metabolic pathways.

-

Drug Development: Isotopically labeled compounds are used in drug metabolism and pharmacokinetic (DMPK) studies to track the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.

Application Example: Probing the mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a key protein kinase that acts as a central regulator of cell growth, proliferation, and metabolism. The mTOR complex 1 (mTORC1) is activated by various signals, including amino acids.[3][4][5][6][7] ¹⁵N-labeled amino acids like valine can be used to investigate the dynamics of amino acid sensing and its impact on mTORC1 signaling. By introducing ¹⁵N-valine into cell culture, researchers can trace its incorporation into newly synthesized proteins, which is a downstream effect of mTORC1 activation. This allows for the quantification of how different stimuli or inhibitors affect protein synthesis rates, providing insights into the regulation of the mTOR pathway.

References

- 1. Enzymatic synthesis of some (15)N-labelled L-amino acids. | Sigma-Aldrich [merckmillipore.com]

- 2. researchgate.net [researchgate.net]

- 3. Studies of amino acid sensing by the mTORC 1 pathway [dspace.mit.edu]

- 4. mdpi.com [mdpi.com]

- 5. Recent advances in understanding of amino acid signaling to mTORC1 activation [imrpress.com]

- 6. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fmoc-Val-OH-15N in NMR-Based Structural Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the role and application of N-(9-Fluorenylmethoxycarbonyl)-L-valine-15N (Fmoc-Val-OH-15N) in nuclear magnetic resonance (NMR)-based structural biology. The site-specific incorporation of ¹⁵N isotopes via solid-phase peptide synthesis (SPPS) is a powerful strategy for elucidating the structure, dynamics, and interactions of peptides and proteins. This document details the experimental protocols, presents relevant quantitative data, and visualizes the workflows involved in leveraging this technique for advanced research and drug development.

Introduction: The Power of Site-Specific Isotopic Labeling

In the realm of structural biology, NMR spectroscopy offers unparalleled insights into the dynamic nature of biomolecules in solution.[1] However, for larger peptides and proteins, spectral complexity and signal overlap can be significant hurdles.[2] Isotopic labeling, particularly with ¹⁵N, helps to overcome these challenges by spreading out signals in a second dimension in experiments like the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC).[3] While uniform labeling is common for recombinantly expressed proteins, site-specific labeling of synthetic peptides with isotopes like those in Fmoc-Val-OH-15N provides a surgical approach to probe specific regions of a molecule. This is invaluable for studying peptide-protein interactions, conformational changes in specific domains, and the structure of membrane-associated peptides.[2][4][5]

Fmoc-Val-OH-15N is a key reagent in this context, enabling the precise insertion of a ¹⁵N-labeled valine residue at any desired position within a peptide sequence through Fmoc-based solid-phase peptide synthesis (SPPS).[6][7] Valine, with its bulky, hydrophobic side chain, often plays a critical role in protein folding and molecular recognition, making it a strategic target for isotopic labeling.

Experimental Section: From Synthesis to Spectrum

The journey from the Fmoc-Val-OH-15N reagent to a final NMR spectrum involves a series of meticulous steps, from peptide synthesis and purification to the setup of specific NMR experiments.

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Val-OH-15N

Fmoc-SPPS is a cyclical process performed on a solid resin support, allowing for the straightforward removal of excess reagents and byproducts through washing.[8] The incorporation of Fmoc-Val-OH-15N follows the standard synthesis cycle.

Detailed SPPS Protocol:

-

Resin Preparation:

-

Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide).[6]

-

Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), for at least one hour in a reaction vessel.[9]

-

-

First Amino Acid Loading (if not pre-loaded):

-

Activate the C-terminal Fmoc-amino acid (not the ¹⁵N-labeled one, unless it is the C-terminal residue) using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or HBTU.[6]

-

React the activated amino acid with the swelled resin.

-

-

SPPS Cycle for Subsequent Amino Acids (including Fmoc-Val-OH-15N):

-

Fmoc Deprotection:

-

Amino Acid Coupling:

-

Activate the next Fmoc-amino acid (e.g., Fmoc-Val-OH-15N) by dissolving it with a coupling reagent (e.g., HCTU, HBTU) and a base such as N,N-diisopropylethylamine (DIPEA) in DMF.[9][10]

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.[6]

-

Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test.[8]

-

Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

-

Repeat this cycle of deprotection and coupling for each amino acid in the peptide sequence.

-

-

Cleavage and Deprotection:

-

Once the synthesis is complete, thoroughly wash and dry the peptide-resin.

-

Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) as the main component, along with scavengers like water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) to remove the peptide from the resin and cleave the side-chain protecting groups. A common mixture is TFA/TIS/water (95:2.5:2.5).[6]

-

The reaction is typically carried out for 2-3 hours at room temperature.[6]

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Collect the precipitated peptide by centrifugation and wash it with cold ether.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[11]

-

Confirm the identity and isotopic incorporation of the purified peptide by mass spectrometry.

-

NMR Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

Protocol for NMR Sample Preparation:

-

Lyophilization: Lyophilize the purified peptide from an appropriate solvent (e.g., a mixture of acetonitrile and water) to obtain a fluffy powder.

-

Dissolution: Dissolve the lyophilized peptide in the desired NMR buffer. A typical buffer might be 20 mM phosphate buffer at a specific pH (e.g., 6.5), with 150 mM KCl and 1 mM NaN₃ to prevent bacterial growth.[11]

-

Deuterated Solvent: The final sample should contain 5-10% deuterium oxide (D₂O) for the NMR instrument's lock system.[11]

-

Concentration: The peptide concentration should be optimized. For many peptide studies, a concentration of 0.5-2.0 mM is suitable.[12]

-

Transfer: Transfer the final solution to a high-quality NMR tube (e.g., Shigemi or standard 5mm tubes).

NMR Experiments

The site-specific ¹⁵N label on the valine residue is primarily probed using heteronuclear correlation experiments.

Key NMR Experiments:

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This is the cornerstone experiment. It provides a 2D map where each peak corresponds to a specific nitrogen atom and its directly attached proton.[3] For a peptide with a single ¹⁵N label at a valine residue, the ¹H-¹⁵N HSQC spectrum will ideally show a single peak corresponding to the amide N-H of that valine. This peak serves as a sensitive probe for the local environment of the labeled residue.

-

¹H-¹⁵N TOCSY-HSQC (Total Correlation Spectroscopy - HSQC): This 3D experiment correlates the amide ¹⁵N and ¹H chemical shifts with the chemical shifts of other protons within the same amino acid residue's spin system. This is useful for confirming the assignment of the labeled valine residue.

-

¹H-¹⁵N NOESY-HSQC (Nuclear Overhauser Effect Spectroscopy - HSQC): This 3D experiment detects through-space correlations between the labeled valine's amide proton and other protons that are close in space (typically < 5 Å). This is crucial for determining the peptide's 3D structure and identifying intermolecular interactions.[12]

Typical Acquisition Parameters for a ¹H-¹⁵N HSQC:

| Parameter | Typical Value | Purpose |

| Spectrometer Frequency | 600 MHz (¹H) or higher | Higher field provides better resolution and sensitivity. |

| Temperature | 298 K (25 °C) | Should be stable and chosen to maintain peptide stability and structure. |

| Sweep Width (¹H) | 12-16 ppm | To cover all proton chemical shifts. |

| Sweep Width (¹⁵N) | 30-40 ppm | Centered around the expected amide region (~120 ppm). |

| Number of Scans | 16-128 | Depends on sample concentration; more scans improve signal-to-noise. |

| Relaxation Delay | 1.0-1.5 s | Time for magnetization to return to equilibrium between scans. |

| ¹J(NH) Coupling Constant | ~90-95 Hz | Used for magnetization transfer between ¹H and ¹⁵N. |

Quantitative Data Presentation

The chemical shifts of the ¹⁵N-labeled valine are highly sensitive to its local chemical environment and the secondary structure of the peptide. These shifts can be compared to known random coil values to infer structural information.

Table 1: Representative ¹H and ¹⁵N Chemical Shifts for Valine in Different Secondary Structures

| Secondary Structure | ¹H Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) |

| Random Coil | ~8.44 | ~121.1 |

| α-Helix | Downfield shifted from random coil | Downfield shifted from random coil |

| β-Sheet | Upfield shifted from random coil | Upfield shifted from random coil |

Note: These are typical values and can vary depending on the specific peptide sequence and solution conditions. Data compiled from various sources including[13].

Visualization of Workflows and Pathways

Graphviz diagrams are used to illustrate the logical flow of the experimental processes and the underlying principles.

Experimental Workflow: From Labeled Amino Acid to NMR Data

References

- 1. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 2. Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00045D [pubs.rsc.org]

- 3. Application of 3D NMR for Structure Determination of Peptide Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NMR structural studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. benchchem.com [benchchem.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. biomatik.com [biomatik.com]

- 11. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.uzh.ch [chem.uzh.ch]

- 13. Amino Acids: Valine [imserc.northwestern.edu]

A Technical Guide to Fmoc-Val-OH-15N: From Commercial Sources to Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-L-Valine-¹⁵N (Fmoc-Val-OH-¹⁵N), a critical isotopically labeled building block for modern peptide synthesis and advanced biochemical analysis. We will delve into its commercial availability, key technical specifications, detailed experimental protocols for its incorporation into peptides, and its application in sophisticated research methodologies, particularly Nuclear Magnetic Resonance (NMR) spectroscopy for studying protein dynamics and interactions.

Commercial Availability and Key Specifications

Fmoc-Val-OH-¹⁵N is readily available from several reputable chemical suppliers catering to the research and pharmaceutical industries. These include, but are not limited to, Sigma-Aldrich, MedChemExpress, and BLD Pharm. Sourcing from these suppliers ensures high-purity compounds essential for sensitive applications.

Below is a summary of typical quantitative data for commercially available Fmoc-Val-OH-¹⁵N, compiled for easy comparison.

| Property | Typical Specification | Supplier Examples |

| CAS Number | 125700-35-8 | Sigma-Aldrich, MedChemExpress, BLD Pharm[1][2][3] |

| Molecular Formula | C₂₀H₂₁¹⁵NO₄ | Sigma-Aldrich, MedChemExpress[1][4] |

| Molecular Weight | ~340.38 g/mol | Sigma-Aldrich, MedChemExpress[1][4] |

| Isotopic Purity | ≥98 atom % ¹⁵N | Sigma-Aldrich[1] |

| Chemical Purity | ≥99% (CP) | Sigma-Aldrich[1] |

| Appearance | White to off-white solid | Sigma-Aldrich[1] |

| Optical Activity | [α]20/D ~ -17°, c = 1 in DMF | Sigma-Aldrich[1] |

| Melting Point | 143-145 °C (lit.) | Sigma-Aldrich[1] |

Experimental Protocols: Incorporation of Fmoc-Val-OH-¹⁵N via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-Val-OH-¹⁵N into a peptide sequence is achieved through standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Due to the sterically hindered nature of the valine side chain, optimization of the coupling step is crucial for achieving high yields and purity.

Materials and Reagents:

-

Fmoc-Val-OH-¹⁵N

-

SPPS Resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)[5]

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine solution (20% in DMF) for Fmoc deprotection[5]

-

Coupling Reagents: Due to steric hindrance, more efficient coupling reagents are recommended.[6]

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Washing Solvents: DMF, DCM, Methanol (MeOH), Diethyl ether (cold)[7]

-

Cleavage Cocktail: A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[5]

Step-by-Step Synthesis Protocol:

This protocol outlines the key steps for incorporating a single Fmoc-Val-OH-¹⁵N residue into a growing peptide chain on a solid support.

-

Resin Swelling: The resin is swollen in DMF for 30-60 minutes in a reaction vessel.[7]

-

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed by treating it with a 20% piperidine solution in DMF for 15-30 minutes. This is followed by extensive washing with DMF to remove all traces of piperidine.[5]

-

Coupling of Fmoc-Val-OH-¹⁵N:

-

In a separate vial, pre-activate the Fmoc-Val-OH-¹⁵N (typically 3-5 equivalents relative to the resin loading) with a coupling reagent such as HATU or HCTU (3-5 equivalents) and a base like DIPEA (6-10 equivalents) in DMF.[6]

-

Allow the activation to proceed for a few minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. For sterically hindered residues like valine, a double coupling (repeating the coupling step) may be necessary to ensure complete reaction.[6]

-

After coupling, the resin is thoroughly washed with DMF.

-

-

Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step using acetic anhydride and DIPEA in DMF can be performed.

-

Chain Elongation: The cycle of deprotection and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.[5]

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

Application in Research: A Workflow for Studying Protein-Ligand Interactions using NMR Spectroscopy

The primary application of Fmoc-Val-OH-¹⁵N is in the synthesis of ¹⁵N-labeled peptides for use in Nuclear Magnetic Resonance (NMR) spectroscopy. This allows for the detailed study of peptide and protein structure, dynamics, and interactions at an atomic level.

Below is a generalized experimental workflow for investigating the interaction between a ¹⁵N-labeled peptide (containing the ¹⁵N-Val residue) and a target protein.

This workflow illustrates the process from synthesizing the isotopically labeled peptide to analyzing its interaction with a target protein using NMR. The key analytical step involves monitoring the chemical shift perturbations (CSPs) of the amide signals in the ¹⁵N-HSQC spectra upon addition of the binding partner. The ¹⁵N-labeled valine residue serves as a specific probe to monitor changes in its local chemical environment upon binding, providing valuable insights into the binding interface and affinity.[8]

Signaling Pathway Investigation: A Conceptual Framework

While specific signaling pathways directly elucidated using Fmoc-Val-OH-¹⁵N are not extensively documented in readily available literature, the synthesized ¹⁵N-labeled peptides can be powerful tools to probe such pathways. For instance, a labeled peptide could be designed to mimic a segment of a protein involved in a protein-protein interaction within a signaling cascade.

The following diagram conceptualizes how a ¹⁵N-labeled peptide could be used to study the inhibition of a kinase-substrate interaction, a common event in many signaling pathways.

References

- 1. Fmoc-Val-OH-15N 15N 98atom 125700-35-8 [sigmaaldrich.com]

- 2. Fmoc-Val-OH-15N 15N 98atom 125700-35-8 [sigmaaldrich.com]

- 3. 68858-20-8|Fmoc-Val-OH|BLD Pharm [bldpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Preparation of Fmoc-Val-OH-¹⁵N: A Technical Guide

This guide provides a comprehensive overview of the synthesis and preparation of N-α-Fmoc-L-valine-¹⁵N (Fmoc-Val-OH-¹⁵N), an isotopically labeled amino acid derivative crucial for various applications in proteomics, drug development, and structural biology. This document is intended for researchers, scientists, and professionals in the field of peptide chemistry and drug development, offering detailed experimental protocols and characterization data.

Quantitative Data Summary

The following table summarizes the key quantitative data for commercially available Fmoc-Val-OH-¹⁵N, providing a benchmark for synthesized products.

| Parameter | Value | Reference |

| Isotopic Purity | ≥98 atom % ¹⁵N | [1] |

| Chemical Purity | ≥99% (CP) | [1] |

| Molecular Weight | 340.38 g/mol | [1] |

| Melting Point | 143-145 °C | [1] |

| Optical Rotation | [α]20/D −17°, c = 1 in DMF | [1] |

| Appearance | White to off-white solid |

Experimental Protocols

The following protocols describe a general yet detailed methodology for the synthesis and purification of Fmoc-Val-OH-¹⁵N, adapted from established procedures for Fmoc-protection of amino acids.

Synthesis of Fmoc-Val-OH-¹⁵N via Fmoc-OSu

This protocol outlines the N-α-Fmoc protection of L-Valine-¹⁵N using 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu), a common and effective method.

Materials:

-

L-Valine-¹⁵N

-

9-Fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)

-

Sodium Bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized Water

-

Diethyl Ether

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution of L-Valine-¹⁵N: In a round-bottom flask, dissolve L-Valine-¹⁵N (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (a sufficient volume to fully dissolve the amino acid). Stir the solution at room temperature until all the solid has dissolved.

-

Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane. Add this solution dropwise to the stirring aqueous solution of L-Valine-¹⁵N at room temperature over a period of 30-60 minutes.

-

Reaction: Allow the reaction mixture to stir at room temperature overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

-

Dilute the remaining aqueous solution with deionized water and wash with diethyl ether (2 x volume of aqueous layer) to remove unreacted Fmoc-OSu and other organic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A white precipitate of Fmoc-Val-OH-¹⁵N should form.

-

Extract the product with a suitable organic solvent such as ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification by Recrystallization

This protocol describes the purification of the crude Fmoc-Val-OH-¹⁵N by recrystallization, adapted from a procedure for the unlabeled analogue.

Materials:

-

Crude Fmoc-Val-OH-¹⁵N

-

Toluene

Procedure:

-

Dissolution: In a flask, suspend the crude Fmoc-Val-OH-¹⁵N in a minimal amount of toluene.

-

Heating: Heat the suspension to 50°C with stirring. Continue stirring at this temperature for approximately 1 hour.

-

Cooling and Crystallization: Slowly cool the mixture to room temperature (e.g., 20-25°C) and continue stirring for at least 2 hours to allow for complete crystallization.

-

Isolation: Filter the crystalline solid and wash the filter cake with a small amount of cold toluene.

-

Drying: Dry the purified Fmoc-Val-OH-¹⁵N under vacuum at a temperature not exceeding 50°C to a constant weight. A typical yield for Fmoc protection of amino acids is generally high, often exceeding 90%.

Workflow Visualization

The following diagram illustrates the key steps in the synthesis and preparation of Fmoc-Val-OH-¹⁵N.

Caption: Workflow for the synthesis and purification of Fmoc-Val-OH-¹⁵N.

References

Methodological & Application

Application Notes and Protocols for Peptide Mapping Studies Using Fmoc-Val-OH-15N

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide mapping is a critical analytical technique in the biopharmaceutical industry for protein identification, primary structure confirmation, and the detection of post-translational modifications (PTMs).[1][2][3][4] This method involves the enzymatic digestion of a protein into smaller peptide fragments, which are then separated and analyzed, typically by liquid chromatography-mass spectrometry (LC-MS).[1][2][3] The resulting peptide map serves as a unique "fingerprint" of the protein.[2][5]

The incorporation of stable isotopes, such as Nitrogen-15 (15N), into peptides offers significant advantages for quantitative proteomics and detailed structural analysis.[6][7][8] Fmoc-Val-OH-15N is a 15N-labeled form of the amino acid valine, protected with a fluorenylmethyloxycarbonyl (Fmoc) group for use in solid-phase peptide synthesis (SPPS).[9] By strategically incorporating Fmoc-Val-OH-15N into a synthetic peptide, researchers can create an internal standard for quantitative assays or a specific probe for structural and metabolic studies.[10][11]

These application notes provide a comprehensive overview and detailed protocols for the use of Fmoc-Val-OH-15N in peptide mapping studies.

Applications

The use of peptides containing a 15N-labeled valine residue has several key applications in research and drug development:

-

Internal Standards for Quantitative Proteomics: A synthetic peptide incorporating 15N-valine can be used as a heavy-labeled internal standard for the absolute quantification (AQUA) of a target protein in a complex biological sample.[11]

-

Metabolic Labeling and Flux Analysis: Introducing a 15N-labeled amino acid allows for the tracing of metabolic pathways and the quantification of nitrogen flow within a biological system.[7]

-

Structural Studies by NMR: Peptides labeled with stable isotopes like 15N are essential for nuclear magnetic resonance (NMR) studies to determine the three-dimensional structure of proteins and peptides.[11]

-

Enhanced Confidence in Peptide Identification: The known mass shift (+1 Da for each 15N) provides an additional layer of confidence in identifying the valine-containing peptide during mass spectrometry analysis.

Experimental Workflow Overview

The general workflow for utilizing a custom-synthesized, 15N-labeled peptide in a mapping study involves several key stages.

Caption: General experimental workflow for using a 15N-labeled synthetic peptide in a peptide mapping study.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 15N-Valine Containing Peptide

This protocol outlines the manual synthesis of a peptide containing a 15N-labeled valine residue using Fmoc chemistry.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-amino acids (including Fmoc-Val-OH-15N)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

ddH2O

-

Acetonitrile (ACN)

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain and repeat the 20% piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

Prepare the coupling solution: Dissolve the Fmoc-amino acid (or Fmoc-Val-OH-15N) and OxymaPure in DMF. Add DIC and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 2 hours at room temperature.

-

Perform a ninhydrin test to ensure complete coupling.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% ddH2O.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

-